molecular formula C8H6N2O B115817 1H-Benzo[d]imidazole-4-carbaldehyde CAS No. 144876-36-8

1H-Benzo[d]imidazole-4-carbaldehyde

Cat. No. B115817
M. Wt: 146.15 g/mol
InChI Key: UNGJRTXGRUDJGM-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazole-4-carbaldehyde is a chemical compound with diverse applications in organic synthesis, pharmaceuticals, and materials science . It is a 4-formyl derivative of imidazole used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .


Synthesis Analysis

1H-Benzo[d]imidazole-4-carbaldehyde can be synthesized using glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined. In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .


Chemical Reactions Analysis

1H-Benzo[d]imidazole-4-carbaldehyde is a valuable chemical compound with diverse applications in organic synthesis . It is used as a catalyst in compound synthesis and the process of developing new drugs .


Physical And Chemical Properties Analysis

1H-Benzo[d]imidazole-4-carbaldehyde is a white to light yellow powder . It is a structure that, despite being small, has a unique chemical complexity .

Scientific Research Applications

  • Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye

    • Field : Material Science
    • Application : 1H-Benzo[d]imidazole-4-carbaldehyde is used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
  • Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)

    • Field : Organic Chemistry
    • Application : 1H-Benzo[d]imidazole-4-carbaldehyde is used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .
  • Fabrication of Colorimetric Chemosensor

    • Field : Analytical Chemistry
    • Application : 1H-Benzo[d]imidazole-4-carbaldehyde is used in the fabrication of colorimetric chemosensors .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : 1H-Benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .
    • Method : The compounds were tested for their selectivity . ADME calculations indicate that the compounds can be tested as potential drugs .
  • Synthesis of Antitumor Compounds

    • Field : Medicinal Chemistry
    • Application : 1H-Benzo[d]imidazole-4-carbaldehyde is used in the synthesis of antitumor compounds .
    • Method : Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
  • Synthesis of Functional Molecules

    • Field : Organic Chemistry
    • Application : Imidazoles, which can be synthesized from 1H-Benzo[d]imidazole-4-carbaldehyde, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
  • Synthesis of Imidazole Containing Compounds

    • Field : Medicinal Chemistry
    • Application : 1H-Benzo[d]imidazole-4-carbaldehyde is used in the synthesis of imidazole containing compounds . These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Synthesis of Functional Molecules

    • Field : Organic Chemistry
    • Application : Imidazoles, which can be synthesized from 1H-Benzo[d]imidazole-4-carbaldehyde, are key components to functional molecules that are used in a variety of everyday applications .

Safety And Hazards

Prolonged or repeated exposure to 1H-Imidazole-4-carbaldehyde can lead to sensitization, causing allergic reactions in some individuals. Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer .

Future Directions

1H-Benzo[d]imidazole-4-carbaldehyde has potential applications in the field of medicinal chemistry. It is a promising candidate for the development of new drugs, particularly in the treatment of cancer . Further evaluation of this compound for its therapeutic use as an anticancer agent is proposed .

properties

IUPAC Name

1H-benzimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGJRTXGRUDJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627406
Record name 1H-Benzimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzo[d]imidazole-4-carbaldehyde

CAS RN

144876-36-8
Record name 1H-Benzimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Parshi, D Pan, S Maity, A Das, S Ghorai… - … of Photochemistry and …, 2023 - Elsevier
In this research work, an interesting sugar based fluorescent materials has been successfully developed to detect metal ions (Hg 2+ ) in aqueous solution. The prepared colloid, 3-(…
Number of citations: 1 www.sciencedirect.com
A Treiber, H Aissaoui, S Delahaye, S Glutz… - …, 2023 - Wiley Online Library
The dual orexin receptor antagonist daridorexant was approved in 2022 in the USA and EU for the treatment of insomnia. The purpose of this study was the identification of its metabolic …

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